6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium

Supramolecular Chemistry Host-Guest Recognition Crystal Engineering

6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium (CAS 15302-99-5), systematically referred to as 6,7-dihydro-5H-[1,4]diazepino[1,2,3,4-lmn][1,10]phenanthroline-4,8-diium (PPQ2+), is a bridged diquaternary heterocyclic dication. It is commonly supplied as the dibromide salt, with molecular formula C15H14N2·2Br and molecular weight 382.09 g/mol.

Molecular Formula C15H14N2.2Br
Molecular Weight 222.28 g/mol
CAS No. 15302-99-5
Cat. No. B178478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium
CAS15302-99-5
Molecular FormulaC15H14N2.2Br
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESC1C[N+]2=CC=CC3=C2C4=C(C=CC=[N+]4C1)C=C3
InChIInChI=1S/C15H14N2/c1-4-12-6-7-13-5-2-9-17-11-3-10-16(8-1)14(12)15(13)17/h1-2,4-9H,3,10-11H2/q+2
InChIKeyVVCUMCOARYCLHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium (CAS 15302-99-5) Procurement Guide: Core Identity and Structural Class


6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium (CAS 15302-99-5), systematically referred to as 6,7-dihydro-5H-[1,4]diazepino[1,2,3,4-lmn][1,10]phenanthroline-4,8-diium (PPQ2+), is a bridged diquaternary heterocyclic dication. It is commonly supplied as the dibromide salt, with molecular formula C15H14N2·2Br and molecular weight 382.09 g/mol . The compound features a 1,10-phenanthroline core whose two nitrogen atoms are quaternized by a trimethylene (-CH2CH2CH2-) bridge, forming a seven-membered diazepinium ring. This structural motif confers a dicationic charge, a non-coplanar geometry, and a rigid aromatic platform suitable for host-guest recognition, crystal engineering, and electrochemical studies [1].

Why 6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium Cannot Be Replaced by Generic Phenanthroline Salts: Evidence for Procurement Relevance


Simple 1,10-phenanthroline or its monoquaternary salts cannot reproduce the supramolecular behavior of this dicationic, trimethylene-bridged compound. The covalent bridge locks the nitrogen lone pairs into a permanent dication, eliminating pH-dependent protonation equilibria that complicate speciation for unbridged phenanthroline. Compared to the monocationic 1,10-phenanthrolinium (Phen+), PPQ2+ carries an additional positive charge and is not coplanar, which fundamentally alters host-guest stoichiometry and packing architecture [1]. The sole substitution of the three-carbon bridge with a two-carbon bridge (giving the pyrazino analog DP2+) yields measurably different binding thermodynamics and host selectivity, as demonstrated by calorimetric and voltammetric studies [2]. These differences mean that a generic phenanthroline salt cannot serve as a drop-in replacement for applications requiring defined dicationic geometry, charge density, or guest-templating effects.

Quantitative Differentiation of 6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium from Closest Analogs


PPQ2+ Induces a Novel Unsymmetric Calix[6]arene Conformation Not Achievable with Monocationic Phen+

In single-crystal X-ray structures of p-sulfonatocalix[6]arene (C6AS) complexes, PPQ2+ drives the host into an unprecedented unsymmetric up-down double partial cone conformation. Quantitatively, the axes of the up and down cavities form an angle of 54.12°, in contrast to the parallel cavity axes maintained in the centrosymmetric conformation observed with 1,10-phenanthrolinium (Phen+) guest [1]. The trans sulfonate S···S distances in the PPQ2+-bound host are distinct (12.388 Å vs. 7.958 Å), further quantitating the asymmetry, whereas Phen+ yields a symmetric cavity arrangement [1].

Supramolecular Chemistry Host-Guest Recognition Crystal Engineering

Trimethylene Bridge Introduces Quantifiable Non-Planarity Absent in Unbridged Phenanthroline and Two-Carbon-Bridged DP2+

The crystal structure of the PPQ2+ cation in its tris(thiocyanato)cuprate(I) salt reveals a buckled geometry: the root-mean-square deviation of atoms in the phenanthroline portion from their mean plane is 0.16 Å [1]. This non-planarity arises from the geometric constraints of the three-carbon bridge. By contrast, the two-carbon-bridged analog DP2+ (5,6-dihydropyrazino[1,2,3,4-lmn]-1,10-phenanthrolinediium) adopts a largely planar structure [2], and unbridged 1,10-phenanthroline is fully planar. The difference in bridge length directly controls the steric strain and resulting out-of-plane deformation of the aromatic platform.

Structural Chemistry Coordination Chemistry Crystal Engineering

PPQ2+ Reorganizes Solid-State Packing from Multipillar Arrays to Honeycomb Aggregates vs. Phen+

Under identical crystallization conditions with p-sulfonatocalix[6]arene, PPQ2+ produces a honeycomb-type aggregate, whereas Phen+ generates a multipillar polymeric capsule arrangement [1]. The macroscopic structural divergence is driven by the guest molecular geometry: PPQ2+ inserts into the host cavities in two distinct orientations—longitudinal in one cavity and latitudinal in the other—as evidenced by host-guest C–H···π interaction distances of 2.656(7) Å and 2.530(6) Å for the longitudinal binding mode [1]. Phen+, by contrast, forms face-to-face dimers linked by π···π interactions (centroid distances 3.569–3.901 Å) that template pillar growth [1].

Crystal Engineering Supramolecular Polymers Porous Materials

PPQ2+ Exhibits High Affinity with Sulfonated Calixarenes (Ka ~10⁵ M⁻¹), Differentiable from Non-Dicationic Guests

Isothermal titration calorimetry (ITC) studies in neutral phosphate buffer demonstrate that p-sulfonatothiacalix[4]arene (STC4A) binds phenanthroline-diium guests with association constants on the order of 10⁵ M⁻¹, representing the highest reported binding order of magnitude for STC4A [1]. While PPQ2+ and DP2+ both achieve this affinity level, the binding constants of p-sulfonatocalix[4]arene (SC4A) and p-sulfonatocalix[5]arene (SC5A) with phenanthroline-diium guests are reported to be still larger [1]. Unbridged monocationic Phen+ shows distinctly weaker binding due to reduced electrostatic contribution and different inclusion geometry [2].

Molecular Recognition Calorimetry Binding Thermodynamics

Validated Application Scenarios for 6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium Based on Quantitative Evidence


Templating Asymmetric Calixarene Conformations for Selective Molecular Recognition

When the goal is to lock p-sulfonatocalix[6]arene into a non-centrosymmetric conformation, PPQ2+ is the only documented guest that induces a 54.12° inter-cavity angle, as shown by single-crystal X-ray diffraction [1]. This unsymmetric host geometry creates two chemically distinct binding pockets, enabling regioselective guest recognition not possible with Phen+ (which maintains parallel cavities). Researchers developing calixarene-based sensors, separations media, or catalytic scaffolds should procure PPQ2+ over monocationic phenanthroline salts.

Construction of Honeycomb-Type Porous Supramolecular Frameworks

PPQ2+ directs p-sulfonatocalix[6]arene to assemble into a nanoscopic honeycomb-type aggregate with hexagonal channels, whereas the monocationic Phen+ produces multipillar structures under identical conditions [1]. This topological control is critical for crystal engineering projects aiming to create porous organic frameworks for gas sorption, ion conduction, or size-selective encapsulation. The honeycomb architecture is a direct consequence of PPQ2+'s dicationic charge and specific insertion geometry (longitudinal plus latitudinal binding modes).

High-Affinity Guest for Sulfonated Calixarene Hosts in Aqueous Binding Studies

For thermodynamic profiling of calixarene-guest interactions, PPQ2+ provides a validated dicationic probe with Ka ~10⁵ M⁻¹ toward p-sulfonatothiacalix[4]arene [1]. Its binding affinity places it in a regime suitable for competition assays, displacement titrations, and calorimetric benchmarking. When comparing host selectivities across the SC4A/SC5A/STC4A series, PPQ2+ serves as a reference diium guest whose binding constants have been determined by ITC, cyclic voltammetry, and NMR [1].

Curved Aromatic Building Block for Coordination Polymers and Metal-Organic Assemblies

The quantifiable non-planarity of PPQ2+ (r.m.s. deviation 0.16 Å from planarity [1]) makes it a distinctive component for constructing curved or buckled coordination networks. This is distinct from planar DP2+ or unbridged phenanthroline. The three-carbon bridge enforces a permanent geometric distortion that modulates metal-metal distances and chain topology in thiocyanatocuprate(I) polymers, offering a rational design parameter not accessible with planar analogs.

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